Thallium(III) oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
oxygen(2-);thallium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Tl/q3*-2;2*+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHBARMWKLYWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Tl+3].[Tl+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Tl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314-32-5 | |
| Record name | Thallic oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THALLIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7MZ48UJ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Nanostructure Fabrication of Thallium Iii Oxide
Crystal Structure
Thallium(III) oxide commonly crystallizes in a cubic bixbyite structure, which is isostructural with Mn₂O₃. researchgate.net The space group for this cubic structure is Ia-3. However, a trigonal crystal structure with the space group R-3m has also been reported.
Electronic Properties
This compound is characterized as a degenerate n-type semiconductor, exhibiting high electrical conductivity. researchgate.net This conductivity is a key feature that underpins its potential in electronic applications. The electronic band gap of this compound has been reported to be approximately 1.4 eV. azom.com However, other computational studies suggest a much smaller band gap of around 0.031 eV. This discrepancy highlights the need for further experimental verification of its electronic band structure.
Advanced Characterization of Thallium Iii Oxide Materials
Advanced Surface Analysis Techniques
Surface characteristics such as crystallinity and roughness are critical for many applications, particularly in thin-film devices.
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale. For thin films of this compound, AFM can provide quantitative data on surface roughness, which is a critical parameter influencing the performance of electronic and optical devices. By scanning a sharp probe over the material's surface, a 3D topographical map can be generated, revealing features such as grain size, grain boundaries, and the presence of any surface defects.
The analysis of AFM images can also provide insights into the surface crystallinity of this compound films. The size, shape, and arrangement of crystalline grains on the surface can be visualized and quantified. This information is crucial for understanding how synthesis parameters affect the final film quality and for correlating the material's structure with its observed properties.
While specific research data on the AFM analysis of this compound is not widely available in the public domain, the table below illustrates the type of data that would be generated from such a study, based on typical AFM analyses of other metal oxide thin films.
| Sample | Deposition Temperature (°C) | Average Grain Size (nm) | Root Mean Square (RMS) Roughness (nm) |
| Tl₂O₃ Film A | 200 | 50 | 2.5 |
| Tl₂O₃ Film B | 300 | 85 | 4.1 |
| Tl₂O₃ Film C | 400 | 120 | 5.8 |
This table is a hypothetical representation of data that could be obtained from an AFM study of this compound thin films to demonstrate the capabilities of the technique.
Advanced Research Directions and Theoretical Perspectives on Thallium Iii Oxide
Theoretical Studies on Electronic Band Structure of Thallium(III) Oxide
The electronic structure of this compound (Tl₂O₃) has been a subject of theoretical investigation to understand its fundamental properties as a semiconductor. Early studies faced challenges in accurately predicting its band gap, with some standard Density Functional Theory (DFT) approaches incorrectly suggesting it was a semimetal with no band gap semanticscholar.org. However, more advanced computational methods have provided a clearer picture.
Modern theoretical work, employing techniques such as screened hybrid density functional theory, has revised these initial findings, establishing Tl₂O₃ as a semiconductor semanticscholar.org. Calculations using the modified Becke-Johnson (mBJ) potential have determined the band gap to be direct at the Γ point in the Brillouin zone researchgate.net. The calculated values for the band gap show some variation depending on the specific computational method employed, particularly whether spin-orbit coupling (SO) is included. For instance, calculations have yielded band gap values of 0.49 eV (mBJ) and 0.45 eV (mBJ + SO) at zero pressure researchgate.net. Another study using a screened hybrid DFT approach predicted a band gap of 0.33 eV semanticscholar.org. These theoretical predictions are crucial for rationalizing the larger optical band gaps that are often reported in experimental studies semanticscholar.org.
Valence and core-level x-ray photoemission, combined with x-ray absorption and emission spectroscopies, have been used to investigate the electronic structure, supported by DFT calculations researchgate.net. These studies reveal that in Tl₂O₃, the states at the bottom of the valence band have very strong Thallium 6s atomic character researchgate.net. Furthermore, the hybridization between the deeper metal 5d states and the Oxygen 2p states is less pronounced compared to other oxides like HgO researchgate.net. The metallic nature sometimes observed in Tl₂O₃ is suggested to arise from the occupation of states above the main valence-band edge, which is likely caused by oxygen vacancy defects researchgate.net.
Table 1: Theoretical Band Gap Values for this compound
| Computational Method | Predicted Band Gap (eV) | Nature of Band Gap |
|---|---|---|
| Modified Becke-Johnson (mBJ) | 0.49 | Direct |
| Modified Becke-Johnson + Spin-Orbit Coupling (mBJ + SO) | 0.45 | Direct |
This table presents theoretically calculated band gap values for Tl₂O₃ using different computational approaches.
Computational Modeling of Crystal Defects and Doping in this compound
Computational modeling is a critical tool for understanding the role of crystal defects and doping in determining the properties of semiconductor materials aps.orgbohrium.com. For materials like this compound, first-principles prediction of defect and doping properties is essential to account for the complexities found in real functional materials, such as non-equilibrium growth conditions and off-stoichiometry aps.orgbohrium.com.
In the case of Tl₂O₃, theoretical studies have identified doubly ionized oxygen vacancies as the primary origin of the high n-type carrier concentrations frequently observed experimentally semanticscholar.org. This finding is significant because it explains the material's often-observed degenerate semiconductor behavior, where it exhibits high conductivity taylorandfrancis.com. The presence of these native defects essentially acts as a form of self-doping.
Advanced computational techniques, such as the use of defect-informed equivariant graph neural networks, are being developed to more accurately and efficiently model defect-related interactions and geometric configurations in crystalline materials researchgate.net. While not yet specifically applied to Tl₂O₃ in the available literature, these methods hold promise for future investigations. They could enable high-throughput screening of potential dopants and provide deeper insights into the formation energies and electronic consequences of various intrinsic and extrinsic defects, including:
Intrinsic defects: Thallium vacancies, oxygen vacancies, and interstitial atoms.
Extrinsic defects: The substitution of thallium or oxygen atoms with foreign atoms to modify the electronic properties.
Understanding and controlling these defects through computational modeling is crucial for tailoring the electronic and optical properties of Tl₂O₃ for specific applications.
Relativistic Effects in Thallium Compound Chemistry Relevant to this compound
As a heavy element, thallium (Tl) exhibits prominent relativistic effects that significantly influence its chemical and physical properties, and by extension, those of its compounds like Tl₂O₃ wikipedia.organnualreviews.org. These effects arise because the core electrons in heavy atoms move at speeds that are a considerable fraction of the speed of light, leading to discrepancies between values calculated by models that consider relativity and those that do not wikipedia.org.
Key relativistic effects relevant to the chemistry of thallium compounds include:
The Inert Pair Effect : This is a well-known phenomenon in heavy p-block elements. It describes the tendency of the outermost s-electrons (the 6s² pair in thallium) to remain unionized or unshared in compounds wikipedia.orgcitycollegekolkata.org. This is due to a relativistic contraction and stabilization of the 6s orbital, making these electrons more difficult to remove through oxidation wikipedia.orgcitycollegekolkata.org. This effect explains the stability of the Tl⁺ oxidation state in addition to the Tl³⁺ state found in this compound.
Spin-Orbit Coupling : This interaction between an electron's spin and its orbital motion becomes much stronger for heavy elements. In computational studies of thallium compounds, spin-orbit coupling can significantly alter the electronic band structure, for instance by splitting the valence bands rsc.org. This effect is explicitly accounted for in accurate band structure calculations of Tl₂O₃ researchgate.net.
Mass-Velocity Correction and Darwin Term : These are other relativistic corrections applied in quantum chemical calculations. The mass-velocity correction accounts for the relativistic increase in electron mass, which tends to contract s- and p-orbitals. This can reduce the energy of the conduction band and contribute to minimizing the bandgap in thallium-containing compounds rsc.org.
Future Trends in this compound Materials Research
Research into this compound and related materials is poised to explore several advanced applications, driven by its unique electronic and optical properties. Future trends are likely to focus on harnessing its potential in transparent electronics, energy conversion, and specialized optical systems.
Transparent Conductors and Solar Cells : Tl₂O₃ is a degenerate n-type semiconductor with a band gap that allows for transparency to visible light while maintaining high electrical conductivity taylorandfrancis.com. This combination makes it a candidate for transparent conducting oxide (TCO) applications, which are essential components in solar cells, flat-panel displays, and smart windows taylorandfrancis.comcas.org. Future research will likely focus on optimizing thin-film deposition techniques and doping strategies to enhance its performance and stability for these applications.
High-Temperature Superconductors : this compound has been a compound of interest in the field of high-temperature superconductivity, specifically in the synthesis of Tl-Ba-Ca-Cu-O (TBCCO) superconductors taylorandfrancis.com. Further investigation into the role of Tl₂O₃ as a precursor or component in novel superconducting materials remains a viable research direction.
Photocatalysis and Environmental Remediation : The oxidative properties of the Tl³⁺ ion suggest potential applications in catalysis. The photo-oxidation of Tl(I) to Tl(III) oxide is a known process, and Tl₂O₃ precipitates can be formed during the removal of thallium from wastewater using manganese oxides mdpi.com. Research could explore the use of Tl₂O₃ nanomaterials as photocatalysts for degrading organic pollutants or in other oxidative chemical processes taylorandfrancis.com.
Infrared and Radiation Detectors : Thallium-containing compounds are being investigated for use in radiation detection due to thallium's high atomic number, which increases detection efficiency nih.govacs.org. While Tl₂O₃ itself is a wide-bandgap semiconductor, it could be used in heterostructures or as a component in composite materials for infrared optical systems and other detector technologies taylorandfrancis.comamericanelements.com.
Advanced Functional Materials : The broader field of materials science is moving towards the design of metamaterials and other artificially engineered structures with unique properties cas.org. Computational design could be used to predict novel properties of Tl₂O₃ nanostructures or composites, potentially leading to applications in areas not yet explored.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Thallium(III) oxide, and how do reaction conditions influence purity and yield?
- Tl₂O₃ can be synthesized via:
- Oxidation of Tl(I) salts : Chlorine gas oxidation of thallium(I) nitrate in alkaline media (e.g., KOH solution) .
- Thermal decomposition : Heating Tl(OH)₃ at 100°C or reducing Tl₂O₃ in controlled atmospheres .
- Key variables include pH, temperature, and oxidant concentration. For example, excess alkali prevents Tl(I) hydroxide precipitation, favoring Tl₂O₃ formation .
Q. Which analytical techniques are most effective for characterizing Tl₂O₃’s structural and electronic properties?
- X-ray diffraction (XRD) : Confirms cubic Bixbyite structure (space group Ia3) .
- Electron microscopy (SEM/TEM) : Visualizes morphology and particle size, critical for assessing semiconductor performance .
- Electrical conductivity measurements : Tl₂O₃ exhibits degenerate n-type semiconductor behavior, with conductivity influenced by oxygen vacancies .
Q. What safety protocols are essential when handling Tl₂O₃ in laboratory settings?
- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust; Tl₂O₃ reacts with water/acid to release toxic Tl⁺ ions .
- Waste disposal : Treat contaminated materials as hazardous waste per EPA guidelines (e.g., IRIS toxicity profile) .
Advanced Research Questions
Q. How can electrochemical deposition methods optimize Tl₂O₃ thin films for optoelectronic applications?
- Electrochemical deposition : Achieved on conductive (e.g., ITO) or p-type semiconductor substrates under controlled potentials. Parameters like electrolyte composition (e.g., Tl(NO₃)₃ in acidic media) and current density affect film uniformity .
- Photoelectrochemical deposition : Used for n-type substrates, leveraging light-induced charge separation to deposit Tl₂O₃ .
Q. How do researchers resolve contradictions in reported semiconductor properties of Tl₂O₃?
- Discrepancies in conductivity (e.g., degenerate vs. non-degenerate behavior) may arise from synthesis methods:
- Oxygen stoichiometry : High-temperature annealing in inert gas reduces oxygen vacancies, altering carrier concentration .
- Doping studies : Introduce aliovalent ions (e.g., Sn⁴⁺) to modulate electronic structure. Compare Hall effect measurements across studies .
Q. What redox mechanisms govern Tl₂O₃’s reactivity in catalytic or environmental systems?
- Oxidizing behavior : Tl³⁺ in Tl₂O₃ reacts with reducing agents (e.g., organic pollutants) via electron transfer, forming Tl⁺. Monitor using cyclic voltammetry or UV-Vis spectroscopy .
- Environmental stability : Tl₂O₃ decomposes at 875°C but may hydrolyze in humid conditions to TlOH. Conduct thermogravimetric analysis (TGA) under varied humidity .
Q. How does Tl₂O₃’s stability under extreme conditions (e.g., high pressure, radiation) impact its suitability for advanced materials?
- High-pressure studies : Diamond anvil cell experiments reveal structural phase transitions; compare with Mn₂O₃ analogs .
- Radiation resistance : Expose Tl₂O₃ to gamma rays and measure defects via positron annihilation spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
